

An In-Depth Technical Guide to Propargyl-PEG11-acid

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Compound of Interest		
Compound Name:	Propargyl-PEG11-acid	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **Propargyl-PEG11-acid**, a bifunctional linker critical in the fields of bioconjugation and drug development. While specific experimental protocols and workflow diagrams for **Propargyl-PEG11-acid** are not readily available in published literature, this guide presents detailed methodologies and visualizations for closely related and structurally similar Propargyl-PEG-acid compounds. These examples serve as a foundational resource for researchers working with this class of molecules.

Core Properties of Propargyl-PEG11-acid

Propargyl-PEG11-acid is a heterobifunctional linker molecule that features a terminal propargyl group (an alkyne) and a carboxylic acid moiety, connected by a hydrophilic 11-unit polyethylene glycol (PEG) spacer. This structure allows for orthogonal conjugation strategies, making it a valuable tool in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The propargyl group enables efficient "click chemistry" reactions, typically with azide-functionalized molecules, while the carboxylic acid can be readily coupled with amines.

Quantitative Data Summary

The key quantitative data for **Propargyl-PEG11-acid** are summarized in the table below.



Property	Value	Citation(s)
Molecular Weight	568.66 g/mol	[1][2]
Molecular Formula	C26H48O13	[1][2]
Purity	Typically >96%	[1]

Representative Experimental Protocols

While specific protocols for **Propargyl-PEG11-acid** are not detailed in the available literature, the following sections provide established methodologies for the synthesis and characterization of analogous Propargyl-PEG-acid compounds. These protocols can be adapted by researchers for their specific needs.

Synthesis of Propargyl-PEG-Acid

A common synthetic route to generate Propargyl-PEG-acid involves the modification of a commercially available carboxy-PEG-hydroxyl starting material. This process is typically a two-step procedure.

Step 1: Propargylation of the Carboxyl Group

- Dissolve carboxy-PEG-hydroxyl (e.g., 1.0 g of a 3500 Da PEG) and potassium hydroxide in dimethylformamide (DMF).
- Heat the mixture to 100°C for 1 hour to facilitate the formation of the potassium salt.
- After cooling, add propargyl bromide dropwise to the solution.
- Stir the reaction mixture at 70°C for 15 hours.
- Upon cooling, filter the solution and concentrate it under a vacuum.
- Dissolve the resulting residue in distilled water and extract with dichloromethane.
- Remove the dichloromethane under vacuum to yield the α -hydroxyl- ω -propargyl PEG product.



Step 2: Conversion of the Terminal Hydroxyl to a Carboxylic Acid

- Dissolve the α -hydroxyl- ω -propargyl PEG in anhydrous 1,4-dioxane.
- Add succinic anhydride, 4-dimethylaminopyridine (DMAP), and triethylamine (TEA) to the solution.
- Stir the mixture at room temperature for 24 hours.
- Concentrate the solution under vacuum and precipitate the final Propargyl-PEG-acid product in diethyl ether.
- Further purify the product by crystallization.

Characterization of Propargyl-PEG-Acid

Accurate characterization is essential to confirm the identity and purity of the synthesized linker. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the Propargyl-PEG-acid in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Use a spectrometer operating at 400 MHz or higher.
 - Acquire the spectrum in the chosen deuterated solvent at 25°C.
- 13C NMR Acquisition:
 - Use a spectrometer operating at 100 MHz or higher.
 - Acquire a standard proton-decoupled spectrum.
 - The number of scans will depend on the sample concentration.



High-Performance Liquid Chromatography (HPLC) Protocol

- Sample Preparation: Prepare a 1 mg/mL stock solution of the Propargyl-PEG-acid in a solvent compatible with the mobile phase, such as an acetonitrile/water mixture.
- Chromatographic Conditions:
 - Due to the lack of a strong UV chromophore in the PEG chain, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.
 - The specific column and mobile phase composition will need to be optimized for the particular PEG-linker being analyzed.

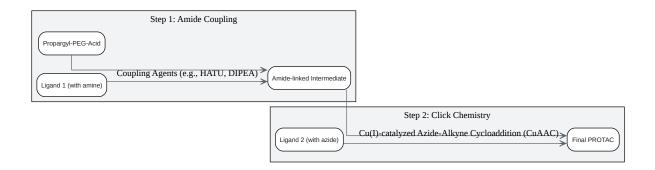
Application in PROTAC Synthesis and Mechanism

Propargyl-PEG-acid linkers are integral to the modular synthesis of PROTACs. The general workflow involves the sequential attachment of a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using a Propargyl-PEG linker typically follows a two-step conjugation strategy. This modular approach allows for the creation of libraries of PROTACs with varying linker lengths and attachment points to optimize degradation activity.





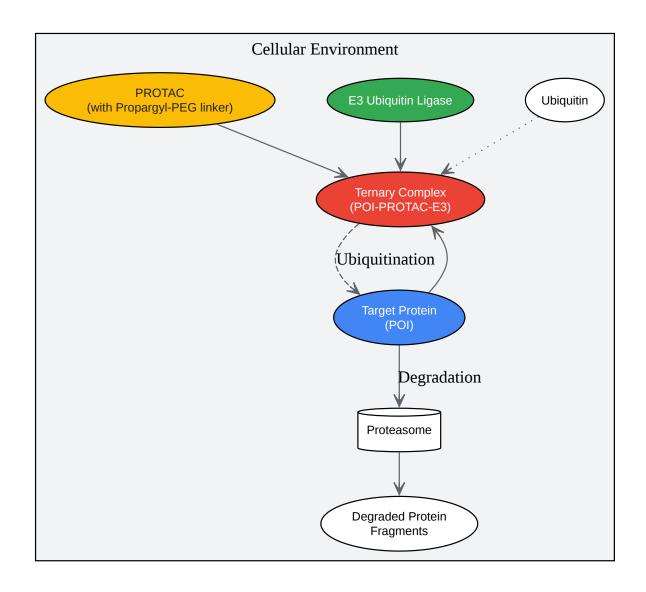
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A generalized workflow for the synthesis of a PROTAC using a Propargyl-PEG-acid linker.

Mechanism of PROTAC-Mediated Protein Degradation

The Propargyl-PEG linker connects the POI-binding and E3 ligase-binding moieties of the PROTAC. The length and flexibility of the PEG chain are critical for the formation of a stable ternary complex, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.





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The mechanism of action for PROTAC-mediated degradation of a target protein.

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